3-(3-Hydroxybutyl)azepan-2-one

Description

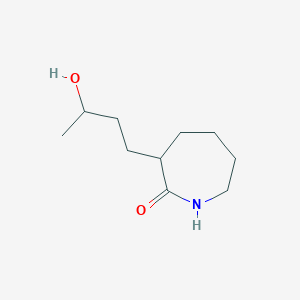

3-(3-Hydroxybutyl)azepan-2-one (CAS: 1564966-18-2) is a seven-membered lactam (azepan-2-one) substituted with a 3-hydroxybutyl group at the 3-position. Its molecular formula is C₁₀H₁₇NO₂, with a molecular weight of 183.25 g/mol. The compound combines the hydrophobic azepan-2-one core with a polar hydroxybutyl chain, likely enhancing its solubility compared to purely alkyl-substituted analogs.

Properties

Molecular Formula |

C10H19NO2 |

|---|---|

Molecular Weight |

185.26 g/mol |

IUPAC Name |

3-(3-hydroxybutyl)azepan-2-one |

InChI |

InChI=1S/C10H19NO2/c1-8(12)5-6-9-4-2-3-7-11-10(9)13/h8-9,12H,2-7H2,1H3,(H,11,13) |

InChI Key |

FQCSORCLODAXLF-UHFFFAOYSA-N |

Canonical SMILES |

CC(CCC1CCCCNC1=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Hydroxybutyl)azepan-2-one typically involves the ring-expansion of smaller cyclic compounds. One common method is the reaction of a 4-substituted cyclohexanone with a chiral 1,3-azidopropanol derivative in the presence of a Lewis acid promoter such as BF₃·OEt₂ . This reaction proceeds through a ring-expansion mechanism to form the desired azepane derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

3-(3-Hydroxybutyl)azepan-2-one undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).

Reduction: The carbonyl group in the azepane ring can be reduced to an alcohol using reducing agents such as sodium borohydride.

Common Reagents and Conditions

Oxidation: PCC in dichloromethane (DCM) at room temperature.

Reduction: Sodium borohydride in methanol at 0°C.

Substitution: Tosyl chloride in pyridine followed by nucleophiles like sodium azide in DMF (Dimethylformamide).

Major Products Formed

Oxidation: Formation of 3-(3-Oxobutyl)azepan-2-one.

Reduction: Formation of 3-(3-Hydroxybutyl)azepan-2-ol.

Substitution: Formation of 3-(3-Tosyloxybutyl)azepan-2-one and subsequent products depending on the nucleophile used.

Scientific Research Applications

3-(3-Hydroxybutyl)azepan-2-one has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.

Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.

Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials with unique properties

Mechanism of Action

The mechanism of action of 3-(3-Hydroxybutyl)azepan-2-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The hydroxybutyl side chain can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Azepan-2-one Core

The biological and chemical properties of azepan-2-one derivatives are heavily influenced by substituents. Below is a comparative analysis:

Key Observations:

- Hydrophilicity vs. Reactivity : The hydroxybutyl group in the target compound enhances water solubility, whereas bromomethyl substitution (e.g., 3-(bromomethyl)azepan-2-one) increases reactivity for further synthetic modifications .

- Pharmacological Potential: The amino-oxadiazole derivative () and phenylamino analogs () suggest medicinal applications, leveraging electron-withdrawing groups (e.g., trifluoromethyl) for metabolic stability or target binding .

Comparison with Benzazepine Derivatives

Benazepril, an ACE inhibitor, features a benzazepine core with carboxyl and phenyl groups, highlighting how ring substitution patterns dictate therapeutic activity. In contrast, this compound lacks aromaticity but may serve as a scaffold for non-peptidic drug design .

Biological Activity

3-(3-Hydroxybutyl)azepan-2-one is a seven-membered heterocyclic compound with the molecular formula C₁₀H₁₉NO₂. This compound has garnered attention due to its potential biological activities and applications in medicinal chemistry. The hydroxybutyl side chain may influence its interaction with biological targets, making it a subject of interest for researchers exploring new therapeutic agents.

The compound is characterized by its unique structure, which includes a hydroxy group that can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions can lead to the formation of biologically relevant derivatives.

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₉NO₂ |

| Molecular Weight | 185.26 g/mol |

| IUPAC Name | This compound |

| InChI | InChI=1S/C10H19NO2/c1-8(12)5-6-9-4-2-3-7-11-10(9)13/h8-9,12H,2-7H2,1H3,(H,11,13) |

| Canonical SMILES | CC(CCC1CCCCNC1=O)O |

The biological activity of this compound is believed to be mediated through its interactions with specific biological targets such as enzymes and receptors. The hydroxybutyl side chain can enhance hydrogen bonding and other intermolecular interactions, potentially increasing the compound's binding affinity and specificity to these targets.

Therapeutic Potential

Research has suggested that this compound may have applications in drug development due to its structural features. Its ability to act as an intermediate in the synthesis of complex organic molecules positions it as a valuable precursor in medicinal chemistry.

Case Studies and Research Findings

Recent studies have explored the biological potential of compounds similar to this compound. For example, derivatives of phenolic compounds have shown significant antioxidant and antiproliferative activities against various cancer cell lines. These findings indicate that similar structural motifs may also confer beneficial biological properties to this compound.

- Antioxidant Activity : Compounds with similar structures have demonstrated potent antioxidant properties, which could be relevant for preventing oxidative stress-related diseases.

- Antiproliferative Effects : In vitro studies on related compounds have shown inhibition of cell proliferation in colorectal adenocarcinoma cell lines, suggesting potential anticancer activity.

Research Applications

The compound's unique properties make it suitable for various applications in scientific research:

- Organic Synthesis : As an intermediate in synthesizing complex organic molecules and polymers.

- Biological Research : Investigated for its role as a building block in synthesizing biologically active compounds.

- Pharmaceutical Development : Explored for therapeutic properties that could lead to new drug formulations.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.